1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid
Description
1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid is a pyrazole-based derivative characterized by a tert-butyl group at position 1, a chlorine substituent at position 4, and a carboxylic acid moiety at position 3. Pyrazole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The carboxylic acid group facilitates hydrogen bonding, which could influence binding affinity in biological targets.
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-chloropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-8(2,3)11-4-5(9)6(10-11)7(12)13/h4H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASFEAJBFJIHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl hydrazine and 4-chloropyruvic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the pyrazole ring.
Industrial Production: Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, acids, and oxidizing agents.
Scientific Research Applications
Medicinal Chemistry Applications
1. Protein Kinase Inhibition
One of the notable applications of 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid is its role as an inhibitor of specific protein kinases. Research indicates that compounds in the pyrazole family can effectively inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3), which are crucial in regulating cell cycle and metabolism . This inhibition can be leveraged to develop therapeutic agents for conditions such as cancer and metabolic disorders.
2. Anti-inflammatory Properties
Studies have shown that derivatives of pyrazole compounds exhibit anti-inflammatory effects. For instance, certain analogs have been identified as bradykinin B1 receptor antagonists, which can be beneficial in treating inflammatory diseases . The structural characteristics of this compound may enhance its efficacy in this regard.
Agrochemical Applications
1. Herbicide Development
The compound has potential applications in agrochemicals, particularly as a herbicide. Research has indicated that modifications to the pyrazole structure can lead to compounds with herbicidal activity against various weed species. The ability to selectively inhibit specific enzymes involved in plant growth makes this compound a candidate for developing new herbicides with reduced environmental impact .
Material Science Applications
1. Synthesis of Functional Materials
In material science, this compound can serve as a building block for synthesizing functional materials. Its reactive carboxylic acid group allows for further chemical modifications, enabling the development of polymers or composites with tailored properties for specific applications, such as sensors or catalysts .
Case Studies and Research Findings
| Application Area | Description | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Inhibition of CDKs and GSK3 for cancer therapy | Hardie, G., & Hanks, S. (1995) - The Protein Kinase Facts Book |
| Agrochemicals | Development of selective herbicides | Research on pyrazole derivatives for herbicidal activity |
| Material Science | Synthesis of polymers with tailored properties | Various studies on functional materials using pyrazole derivatives |
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the substituents and functional groups of 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid with two related compounds from the literature:
Key Observations :
- Substituent Position: The position of the carboxylic acid group (3 vs.
- Lipophilicity : The 4-tert-butylbenzyl group in increases lipophilicity compared to the simpler tert-butyl group in the target compound, which may affect bioavailability.
- Piperazine Integration : The compound in incorporates a piperazine-carbamate moiety, a common strategy to enhance solubility and pharmacokinetic profiles, absent in the target compound.
Physical Properties and Crystallography
- Crystal Packing : The compound in exhibits a planar pyrazole ring with intermolecular hydrogen bonds involving the carboxylic acid, a feature likely shared with the target compound. However, the tert-butyl group’s steric bulk in the target compound may disrupt packing efficiency, reducing melting points compared to .
- Solubility : The piperazine-carbamate in improves aqueous solubility, whereas the target compound’s simpler structure may require formulation optimization for drug delivery.
Biological Activity
1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid (CAS Number: 2413877-92-4) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₁₁ClN₂O₂
- Molecular Weight : 188.64 g/mol
- Boiling Point : Data not extensively reported in available literature.
- Melting Point : Not specified but typically falls within a range consistent with similar pyrazole derivatives.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available pyrazole derivatives. The process often includes chlorination and carboxylation reactions, which are common strategies in the modification of pyrazole structures to enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can exhibit significant antiproliferative effects against various cancer cell lines, such as:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 |
| HepG2 (Liver) | 4.98 - 14.65 |
These results suggest that this compound may act as a microtubule-destabilizing agent, which is crucial for inhibiting cancer cell proliferation and inducing apoptosis in malignant cells .
Anti-inflammatory Activity
Pyrazole derivatives have also shown promise in anti-inflammatory applications. In vitro studies demonstrated that certain derivatives possess significant COX-2 inhibitory activity, which is vital for reducing inflammation. For instance, compounds similar to this compound exhibited selectivity indices that suggest they can effectively inhibit inflammatory responses without severe side effects .
Study on Anticancer Activity
A study focused on various pyrazole derivatives found that those with structural modifications similar to this compound showed promising results in inhibiting tumor growth in vivo. The compounds were tested on xenograft models of breast cancer, where they demonstrated a reduction in tumor size and increased survival rates among treated groups compared to controls .
Safety and Toxicology
In assessing the safety profile of these compounds, histopathological examinations revealed minimal degenerative changes in vital organs such as the liver and kidneys at therapeutic doses. This suggests a favorable safety margin for further development into pharmaceutical agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions, such as cyclization of hydrazine derivatives with β-keto esters, followed by tert-butyl protection and chlorination. Key steps include:
- Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate intermediates .
- Characterization using - and -NMR, IR spectroscopy, and HRMS to verify structural integrity .
- Purity optimization via recrystallization (e.g., from ethanol/water mixtures) or preparative HPLC .
Q. How is the crystal structure of this compound determined, and what parameters are critical for analysis?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Critical parameters include:
- Unit cell dimensions (a, b, c, α, β, γ) and space group (e.g., monoclinic ) .
- R factors (e.g., ) and data-to-parameter ratios (>15:1) to assess refinement quality .
- Hydrogen bonding and π-π stacking interactions, which influence packing and stability .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Consult Safety Data Sheets (SDS) for hazard identification (e.g., acute toxicity, skin/eye irritation) .
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or contact .
- Store in amber glass containers at 2–8°C under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can contradictory biological activity data for pyrazole derivatives be resolved?
- Methodology :
- Perform dose-response assays across multiple cell lines to identify context-dependent effects .
- Analyze structure-activity relationships (SAR) by modifying substituents (e.g., replacing chloro with fluoro groups) .
- Use molecular docking to predict binding affinities to target proteins (e.g., kinases) .
Q. What strategies improve regioselectivity during chlorination of the pyrazole ring?
- Methodology :
- Optimize reaction conditions (e.g., -chlorosuccinimide in DMF at 0°C) to favor C-4 chlorination over C-5 .
- Use steric directing groups (e.g., tert-butyl) to shield specific positions .
- Validate outcomes via -NMR coupling constants and NOESY experiments .
Q. How can degradation pathways under acidic/basic conditions be elucidated?
- Methodology :
- Conduct forced degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) .
- Monitor degradation products via LC-MS and identify key intermediates (e.g., decarboxylation or tert-butyl cleavage) .
- Propose mechanisms using DFT calculations to model transition states .
Q. What crystallographic techniques resolve ambiguities in hydrogen bonding networks?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
